8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core structure with a secondary butyl group attached to the eighth position. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinoline derivatives using hydrogenation catalysts. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Solvent selection and purification steps are also crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
- 8-(tert-Butyl)-1,2,3,4-tetrahydroquinoline
- 8-(iso-Butyl)-1,2,3,4-tetrahydroquinoline
- 8-(n-Butyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the secondary butyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research and development.
Properties
CAS No. |
84682-10-0 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
8-butan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-3-10(2)12-8-4-6-11-7-5-9-14-13(11)12/h4,6,8,10,14H,3,5,7,9H2,1-2H3 |
InChI Key |
LGODJGHQMMHAHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC2=C1NCCC2 |
Origin of Product |
United States |
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